1,2-Dichloro-1,2-diethoxyethane

Description

Historical Perspectives and Initial Academic Investigations of Vicinal Dihalo-substituted Diethers

The academic investigation of vicinal dihalo-substituted ethers is rooted in the fundamental advancements of 19th-century organic chemistry. The preparation of vicinal dihalides, compounds with halogens on adjacent carbons, was historically achieved through the reaction of a halogen with an alkene. britannica.com For instance, the simple reaction between ethylene (B1197577) and chlorine yields 1,2-dichloroethane (B1671644). britannica.com

Parallel developments in the study of aldehydes and alcohols led to the synthesis of acetals. A notable early example related to the structural class of 1,2-Dichloro-1,2-diethoxyethane comes from 1868, when F. Paterno produced dichloroacetaldehyde (B1201461) by distilling its corresponding diethyl acetal (B89532), 1,1-dichloro-2,2-diethoxyethane, with sulfuric acid. chemcess.com This demonstrated the formation and transformation of chlorinated acetals, a class of compounds to which this compound belongs, and highlighted the stability of the acetal group under certain conditions and its cleavage under others. These foundational reactions paved the way for the synthesis of more complex, multifunctional molecules like vicinal dihalo-substituted diethers.

Rationale for Advanced Chemical Research on this compound

The motivation for contemporary research into this compound stems primarily from its complex stereochemistry and its potential as a synthetic intermediate.

Stereochemical Complexity: The core of its chemical interest lies in the presence of two adjacent stereocenters at the C1 and C2 positions. This gives rise to multiple stereoisomers. Specifically, it can exist as a pair of enantiomers, (1R,2R)-1,2-dichloro-1,2-diethoxyethane and (1S,2S)-1,2-dichloro-1,2-diethoxyethane, and as a meso compound, (1R,2S)-1,2-dichloro-1,2-diethoxyethane, which is achiral due to an internal plane of symmetry. libretexts.org The study of these distinct isomers, their synthesis, and the differences in their physical properties and chemical reactivity is a significant area of chemical inquiry. The principles governing their stereoisomerism are analogous to those seen in well-studied cyclic systems like 1,2-dichlorocyclohexane. libretexts.org

Table 1: Possible Stereoisomers of this compound

| Stereoisomer Configuration | Relationship | Chirality |

|---|---|---|

| (1R, 2R) | Enantiomer of (1S, 2S) | Chiral |

| (1S, 2S) | Enantiomer of (1R, 2R) | Chiral |

| (1R, 2S) or (1S, 2R) | Diastereomer of (1R, 2R) and (1S, 2S) | Achiral (meso) |

Synthetic Utility: The molecule's structure suggests it could be a valuable tool in organic synthesis. As a vicinal dihalide, it is a potential precursor for the synthesis of an alkyne (1,2-diethoxyacetylene) through a double dehydrohalogenation reaction. libretexts.org Furthermore, the two chlorine atoms are potential leaving groups for nucleophilic substitution reactions, allowing for the introduction of a wide variety of other functional groups. cymitquimica.com The presence of the ethoxy groups modifies the electronic properties and solubility of the molecule compared to simple dichloroalkanes.

While specific experimental data for this compound is not widely available in the literature, the properties of its structural isomer, 1,1-Dichloro-2,2-diethoxyethane, are well-documented and provide a useful point of comparison.

Table 2: Physical and Chemical Properties of 1,1-Dichloro-2,2-diethoxyethane (Isomer)

| Property | Value | Source Index |

|---|---|---|

| CAS Number | 619-33-0 | sigmaaldrich.comnih.gov |

| Molecular Formula | C₆H₁₂Cl₂O₂ | nih.govalfa-chemistry.com |

| Molecular Weight | 187.06 g/mol | sigmaaldrich.comalfa-chemistry.com |

| Appearance | Liquid | sigmaaldrich.com |

| Boiling Point | 183-184 °C | sigmaaldrich.comscientificlabs.co.uk |

| Density | 1.138 g/mL at 25 °C | sigmaaldrich.comscientificlabs.co.uk |

| Refractive Index (n20/D) | 1.436 | sigmaaldrich.comscientificlabs.co.uk |

Current Landscape and Future Directions in Diether Chemistry

The field of diether chemistry, along with the broader study of halogenated organic compounds, is evolving with a focus on efficiency, selectivity, and sustainability.

Advanced Synthetic Methods: Future research will likely focus on developing novel and efficient synthetic routes to compounds like this compound. This includes the exploration of photocatalytic and electrocatalytic methods for vicinal dihalogenation, which can offer greener and more selective alternatives to traditional reagents. researchgate.net The development of stereoselective syntheses to access specific enantiomers or diastereomers of this molecule is a significant challenge and a key area for future investigation.

Computational Chemistry: As experimental data for many complex organic molecules can be scarce, computational chemistry is becoming an indispensable tool. Quantum mechanical calculations can predict molecular structures, spectroscopic properties (like NMR spectra), and relative stabilities of different stereoisomers and conformers. These theoretical studies can guide synthetic efforts and help to understand the reactivity of molecules like this compound before extensive lab work is undertaken.

Applications in Materials Science and Synthesis: While the direct applications of this compound have not been established, functionalized ethers and halogenated compounds are of interest in various fields. Ethers are valued for their solvent properties, and the introduction of functional groups can tailor these properties for specific applications, such as in polymer chemistry or electrochemistry. mdpi.comtcichemicals.com As a bifunctional molecule, this compound could serve as a cross-linking agent or as a monomer for the synthesis of novel polymers with unique properties conferred by the ether and chloro groups. The exploration of its reactivity with various nucleophiles could lead to new classes of functionalized diethers with potential applications in medicinal chemistry or materials science. mdpi.com

Structure

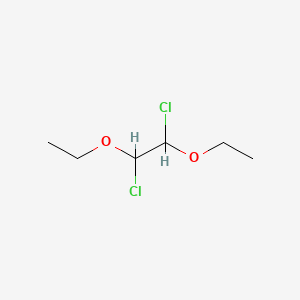

2D Structure

3D Structure

Properties

IUPAC Name |

1,2-dichloro-1,2-diethoxyethane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12Cl2O2/c1-3-9-5(7)6(8)10-4-2/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIOOPNIDDHCFGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(OCC)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50973558 | |

| Record name | 1,2-Dichloro-1,2-diethoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50973558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.06 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57987-56-1 | |

| Record name | Ethane, 1,2-dichloro-1,2-diethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057987561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dichloro-1,2-diethoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50973558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 1,2 Dichloro 1,2 Diethoxyethane

Elucidation of Primary Synthetic Pathways to 1,2-Dichloro-1,2-diethoxyethane

The principal routes to this compound are predicated on the formation of ether linkages through nucleophilic substitution, a cornerstone of organic synthesis. The strategic selection of halogenated precursors is critical to the success of these pathways.

Nucleophilic substitution reactions are central to the synthesis of ethers. In the context of this compound, this typically involves the reaction of an alkoxide nucleophile with an appropriate electrophilic carbon center bearing a leaving group. The Williamson ether synthesis provides a foundational model for this transformation, wherein an alkoxide reacts with a primary alkyl halide.

For the target molecule, a plausible pathway involves the reaction of a polychlorinated ethane (B1197151) derivative with an ethoxide source, such as sodium ethoxide. The reaction mechanism can proceed via either an SN1 or SN2 pathway. An SN2 mechanism is a single-step concerted process favored by primary halides and strong nucleophiles. Conversely, an SN1 reaction involves a two-step process with the formation of a carbocation intermediate, typically favored by tertiary alkyl halides. Given the structure of potential precursors, the SN2 mechanism is generally more probable. The nucleophile, ethoxide (CH₃CH₂O⁻), attacks the electrophilic carbon atom, displacing a halide ion as the leaving group.

The choice of the starting material is paramount and dictates the reaction conditions and potential yield. An ideal precursor would possess leaving groups that are readily displaced by the ethoxide nucleophile under controlled conditions.

Several potential halogenated ethane precursors could be considered for this synthesis:

1,1,2,2-Tetrachloroethane: This precursor offers a direct route. By reacting it with two equivalents of sodium ethoxide, a double substitution reaction could yield the desired product. The reactivity of the chlorine atoms would be a key factor.

1,2-Dichloroethene (cis or trans): This precursor would require an addition reaction followed by substitution. For example, addition of chlorine to form 1,1,2,2-tetrachloroethane, which then reacts as described above. Alternatively, sequential substitution reactions on 1,2-dichloroethene have been used to create complex molecules, suggesting a possible, though more complex, pathway.

The reactivity of these precursors is influenced by the stability of the transition state (in SN2) or the carbocation intermediate (in SN1). Steric hindrance around the reaction center can significantly slow down SN2 reactions.

Interactive Table: Comparison of Potential Halogenated Ethane Precursors

| Precursor | Plausible Reaction Type | Key Considerations |

| 1,1,2,2-Tetrachloroethane | Double Nucleophilic Substitution (SN2) | Requires stoichiometric control of sodium ethoxide; potential for elimination side-reactions. |

| 1,2-Dichloroethene | Addition then Substitution, or Sequential Substitution | Multi-step process; stereochemistry of the starting alkene could influence the final product's stereoisomers. |

| 1,1,2-Trichloroethane | Nucleophilic Substitution | Would lead to a different product unless further chlorination is performed. |

Development of Alternative and Optimized Synthetic Routes

Beyond classical nucleophilic substitution, research into ether synthesis has led to the development of catalytic and stereoselective methods that offer improved efficiency, control, and environmental performance.

Catalysis offers a more efficient alternative to stoichiometric reagents. In ether synthesis, both acid and metal catalysts are common.

Acid Catalysis: The acid-catalyzed dehydration of alcohols is a classic method for forming symmetrical ethers. While not directly applicable for this specific target, a related acid-catalyzed addition of ethanol to a chlorinated alkene or epoxide precursor could be envisioned. Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst 15), are used in the synthesis of acetals like 1,1-diethoxyethane and offer advantages in terms of separation and catalyst reusability.

Copper-Catalyzed Synthesis: Copper catalysts have been effectively used in the Ullmann condensation for the synthesis of diaryl ethers. While typically used for aryl halides, advancements in catalysis could extend the utility of copper or other transition metals to the coupling of alkyl halides with alkoxides, potentially under milder conditions than traditional methods.

The this compound molecule contains two chiral centers at the C1 and C2 positions. This gives rise to the possibility of three stereoisomers: a pair of enantiomers (R,R and S,S) and a meso compound (R,S).

Achieving stereoselectivity—the preferential formation of one stereoisomer over others—is a significant goal in modern organic synthesis.

Substrate Control: If the synthesis starts from a stereochemically pure precursor, the stereochemistry of the product can often be controlled. For example, an SN2 reaction proceeds with inversion of configuration at the chiral center. By starting with a specific enantiomer of a precursor, one could theoretically produce a specific enantiomer of the product.

Catalytic Asymmetric Synthesis: The development of chiral catalysts allows for the synthesis of enantiomerically enriched products from achiral starting materials. While specific catalysts for the synthesis of this compound are not documented, principles from the stereoselective synthesis of other vicinal diamine or diol derivatives could be adapted. For instance, methods involving the stereoselective opening of a cyclic precursor or the asymmetric addition to a double bond could provide a route to specific isomers.

Green Chemistry Considerations in the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of a halogenated compound like this compound presents several opportunities for applying these principles.

The 12 Principles of Green Chemistry provide a framework for this analysis:

Waste Prevention: It is better to prevent waste than to treat or clean it up after it has been created. Catalytic methods are inherently better in this regard than stoichiometric ones, which use reagents in excess and generate more byproducts.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. A reaction's atom economy can be calculated to quantify its efficiency.

Use of Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or avoided. Traditional ether syntheses may use volatile organic compounds (VOCs). Research into greener solvents like water, supercritical fluids, or ionic liquids is an active area.

Use of Catalysts: Catalytic reagents are superior to stoichiometric reagents as they are effective in small amounts and can be recycled.

Interactive Table: Green Chemistry Evaluation of Synthetic Routes

| Principle | Classical Route (e.g., Williamson) | Greener Alternative (e.g., Catalytic) |

| Waste Prevention | Generates stoichiometric amounts of salt byproduct (e.g., NaCl). | Generates minimal waste; the catalyst is recycled. |

| Atom Economy | Lower, due to the formation of salt byproduct. | Potentially higher, especially in addition-type reactions. |

| Reagents | Uses a full equivalent of a strong base (e.g., NaH or NaOEt). | Uses a small, recyclable amount of catalyst (e.g., solid acid or transition metal). |

| Solvents | Often requires anhydrous, volatile organic solvents. | Could potentially use less hazardous or recyclable solvents. |

By focusing on catalytic routes, optimizing reaction conditions to reduce energy input, and selecting less hazardous solvents, the synthesis of this compound can be aligned more closely with the principles of sustainability and green chemistry.

Advanced Spectroscopic and Diffraction Based Characterization in Research of 1,2 Dichloro 1,2 Diethoxyethane

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone technique for the structural determination of organic molecules, including 1,2-Dichloro-1,2-diethoxyethane. It provides unparalleled information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Advanced 1D and 2D NMR Techniques for Connectivity and Configuration

The structural complexity of this compound, which contains two chiral centers, necessitates the use of advanced NMR techniques beyond simple one-dimensional (1D) proton (¹H) and carbon-13 (¹³C) spectra. While 1D NMR provides initial information on the number and type of protons and carbons, two-dimensional (2D) NMR experiments are crucial for unambiguously establishing the molecule's constitution and relative configuration. emory.eduresearchgate.net

1D NMR Spectroscopy:

¹H NMR: The proton spectrum of this compound is expected to show distinct signals for the methine protons (CH-Cl), the methylene (B1212753) protons of the ethoxy groups (-OCH₂-), and the methyl protons of the ethoxy groups (-CH₃). The methine protons would appear as a multiplet due to coupling with each other and potentially with the methylene protons. The methylene protons would likely exhibit complex splitting patterns (diastereotopicity) due to the adjacent chiral center, appearing as an AB quartet further split by the methyl protons. The methyl protons would appear as a triplet.

¹³C NMR: The carbon spectrum would show three distinct signals corresponding to the chlorinated methine carbons (C-Cl), the methylene carbons of the ethoxy groups (-OCH₂-), and the terminal methyl carbons (-CH₃). The chemical shifts of the C-Cl carbons would be significantly downfield due to the electronegativity of both the chlorine and oxygen atoms.

2D NMR Spectroscopy: To resolve ambiguities and confirm the bonding network, a suite of 2D NMR experiments is employed. researchgate.netharvard.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. It would definitively link the methylene and methyl protons within each ethoxy group. Crucially, it could also show a correlation between the two methine protons across the central carbon-carbon bond, confirming the 1,2-disubstituted pattern.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. An HSQC or HMQC spectrum would unambiguously assign each proton signal to its corresponding carbon signal, for instance, linking the methine proton signal to the C-Cl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. For this compound, an HMBC experiment would show a correlation from the methylene protons (-OCH₂-) to the methine carbon (C-Cl) and vice-versa, confirming the ether linkage.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, providing critical information about the molecule's stereochemistry and preferred conformation. For the different diastereomers (meso and d,l pair) of this compound, distinct NOE patterns would be expected, helping to assign the relative configuration of the two chiral centers. emory.edu

Dynamic NMR Studies for Conformational Analysis in Solution

The single bond between the two chlorinated carbons in this compound allows for rotation, leading to the existence of different rotational isomers (conformers), primarily the anti (or trans) and gauche forms. The relative stability and the energy barrier to interconversion between these conformers can be investigated using Dynamic NMR (DNMR) spectroscopy.

By recording NMR spectra at various temperatures, researchers can observe changes in the appearance of the signals. At high temperatures, rapid rotation around the central C-C bond leads to an averaged spectrum. As the temperature is lowered, the rate of interconversion slows down. If the energy barrier is high enough, the exchange rate may become slow on the NMR timescale, allowing for the observation of separate signals for the individual anti and gauche conformers. Analysis of the line shapes and coalescence temperature allows for the calculation of the activation energy (ΔG‡) for the rotational barrier. This approach has been successfully applied to the parent compound, 1,2-dichloroethane (B1671644), to study its conformational dynamics.

Mass Spectrometry Methodologies in the Analysis of this compound and its Reaction Intermediates

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry for Elemental Composition Determination

High-resolution mass spectrometry (HRMS) can measure the m/z of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of the ion. For this compound (C₆H₁₂Cl₂O₂), the theoretical exact mass can be calculated based on the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁶O).

HRMS is invaluable for confirming the identity of the target compound and for identifying unknown intermediates in a reaction mixture, distinguishing it from other compounds that might have the same nominal mass. testbook.com

Fragmentation Pattern Analysis for Structural Confirmation

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum is a fingerprint of the molecule's structure.

The mass spectrum of this compound would be characterized by a complex molecular ion (M⁺) region due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in three peaks for ions containing two chlorine atoms: [M]⁺ (both ³⁵Cl), [M+2]⁺ (one ³⁵Cl, one ³⁷Cl), and [M+4]⁺ (both ³⁷Cl), with expected relative intensities of approximately 9:6:1. docbrown.infodocbrown.info

Key fragmentation pathways for this compound would likely include:

α-Cleavage: Cleavage of the C-C bond is a common fragmentation for ethers and alkyl halides. This could lead to the formation of [CH(Cl)OC₂H₅]⁺ ions.

Loss of a Chlorine Atom: The loss of a Cl radical from the molecular ion would produce a prominent [M-Cl]⁺ ion cluster. docbrown.info

Loss of an Ethoxy Group: Cleavage of the C-O bond could result in the loss of an ethoxy radical (•OC₂H₅) to give an [M-OC₂H₅]⁺ ion.

Loss of HCl: Elimination of a molecule of hydrogen chloride could also occur.

Analysis of the fragmentation of the related isomer, 1,1-dichloro-2,2-diethoxyethane, shows characteristic peaks at m/z 47, 75, and 103, which can be used as a reference for interpreting the spectrum of the 1,2-isomer. nih.govnist.gov

Table 1: Predicted Key Ions in the Mass Spectrum of this compound

| m/z (for ³⁵Cl) | Possible Ion Structure | Fragmentation Pathway |

|---|---|---|

| 186 | [C₆H₁₂³⁵Cl₂O₂]⁺ | Molecular Ion (M⁺) |

| 151 | [C₆H₁₂³⁵ClO₂]⁺ | Loss of •Cl |

| 141 | [C₄H₇³⁵Cl₂O]⁺ | Loss of •OC₂H₅ |

Vibrational Spectroscopy (IR and Raman) for Functional Group and Conformational Insights

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying functional groups and can also provide valuable information about molecular conformation. chemicalbook.comresearchgate.net

For this compound, the IR and Raman spectra would display characteristic bands for the various functional groups present:

C-H Stretching: Aliphatic C-H stretching vibrations are expected in the 2850-3000 cm⁻¹ region.

C-O Stretching: Strong C-O stretching bands, characteristic of ethers, would appear in the 1050-1150 cm⁻¹ region.

C-Cl Stretching: The C-Cl stretching vibrations typically occur in the 600-800 cm⁻¹ range. The exact position of these bands is sensitive to the conformation of the molecule.

C-C Stretching and Bending Vibrations: These appear at lower frequencies in the fingerprint region.

A key application of vibrational spectroscopy for this molecule is the study of its conformational isomers (anti and gauche). Due to symmetry differences, the anti and gauche conformers have different sets of IR- and Raman-active vibrational modes. For instance, in molecules with a center of symmetry (like the anti conformer of 1,2-dichloroethane), the rule of mutual exclusion applies: vibrations that are Raman active are IR inactive, and vice versa. The gauche conformer lacks this center of symmetry, so its vibrations can be both IR and Raman active. capes.gov.br By comparing the spectra of the compound in different phases (gas, liquid, solid) and at different temperatures, researchers can identify bands corresponding to each conformer and determine which is more stable under given conditions. This principle is directly applicable to distinguishing the conformers of this compound.

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| C-H Stretch (Aliphatic) | 2850-3000 | IR, Raman |

| C-O Stretch (Ether) | 1050-1150 | IR (strong), Raman (weak) |

| C-Cl Stretch | 600-800 | IR, Raman |

X-ray Diffraction Studies for Solid-State Structure Determination of Related Analogues

While the precise solid-state structure of this compound through single-crystal X-ray diffraction has not been extensively documented in publicly available literature, significant insights can be drawn from the crystallographic analysis of closely related analogues. These studies are crucial for understanding the conformational preferences, bond lengths, and angles that diktieren the three-dimensional arrangement of such molecules in the solid state. Research into analogous compounds, particularly those featuring the vicinal dichloro and dialkoxy functionalities, provides a valuable framework for predicting the structural characteristics of this compound.

The conformational isomerism of 1,2-dihaloethanes has been a subject of extensive study, revealing a delicate balance between steric hindrance and electronic effects that governs the preference for either the anti or gauche conformation. In the solid state at low temperatures, 1,2-dichloroethane has been observed to exist almost exclusively in the trans (or anti) form. nih.gov This preference is generally attributed to the minimization of steric repulsion between the two chlorine atoms. However, the introduction of alkoxy groups in place of hydrogens can significantly alter this conformational landscape.

X-ray crystallographic data for several dichloroenol ethers, which contain the key C(Cl)-C(Cl)O-R structural motif, have provided unambiguous determination of their stereochemistry. For instance, the X-ray analysis of compounds such as (S,E)-2-(1-(1,2-dichlorovinyloxy)ethyl)-1,3,5-triisopropylbenzene and (S,E)-2-(1-(1,2-dichloroprop-1-enyloxy)ethyl)-1,3,5-triisopropylbenzene has been instrumental in establishing the trans relationship of the chlorine atoms across the double bond. researchgate.net Although these are not saturated ethanes, the data from such complex molecules offer valuable bond distance and angle information for the chloro- and oxy-substituted carbon centers.

Detailed crystallographic data for two of these dichloroenol ether analogues are presented below, showcasing the precision of X-ray diffraction in elucidating molecular structures.

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 10.212(5) |

| b (Å) | 10.359(8) |

| c (Å) | 18.217(6) |

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21 |

| a (Å) | 13.558(2) |

| b (Å) | 10.891(1) |

| c (Å) | 15.260(2) |

| β (°) | 115.65(1) |

These studies on related analogues underscore the power of X-ray diffraction in providing definitive proof of stereochemistry and conformational arrangement in the solid state. The precise metrics obtained for bond lengths, bond angles, and torsion angles in these molecules serve as critical benchmarks for computational models and for understanding the reactivity and physical properties of the broader class of 1,2-dihalo-1,2-dialkoxyethanes.

Theoretical and Computational Chemistry of 1,2 Dichloro 1,2 Diethoxyethane

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons. These methods solve approximations of the Schrödinger equation to yield information about molecular orbitals, charge distribution, and reactivity indices.

Density Functional Theory (DFT) for Molecular and Electronic Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. mdpi.com It is particularly well-suited for studying the electronic properties of organic molecules. For a molecule such as 1,2-dichloro-1,2-diethoxyethane, a DFT analysis would typically begin with geometry optimization to find the lowest energy arrangement of atoms.

From a single DFT calculation, a wealth of information can be derived. This includes key molecular properties that are crucial for understanding the molecule's behavior. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are vital. The HOMO-LUMO gap is a critical parameter for assessing the chemical stability and reactivity of the molecule. A large gap implies high stability, whereas a small gap suggests the molecule is more reactive.

Furthermore, DFT calculations can provide a detailed picture of the electron distribution within the molecule through calculations of Mulliken charges or Natural Bond Orbital (NBO) analysis. This allows for the identification of electron-rich and electron-deficient sites, which are key to predicting how the molecule will interact with other chemical species. The molecular electrostatic potential (MEP) map, another output of DFT, visually represents these charged regions, highlighting potential sites for electrophilic and nucleophilic attack. acs.orgeurjchem.com

Table 1: Illustrative DFT-Calculated Properties for a Generic Disubstituted Ethane (B1197151)

| Property | Description | Hypothetical Value |

| Total Energy | The total electronic energy of the optimized geometry. | -X Hartrees |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -Y eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -Z eV |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | (Y-Z) eV |

| Dipole Moment | A measure of the molecule's overall polarity. | D Debyes |

Note: This table is for illustrative purposes to show the type of data generated by DFT calculations. Actual values for this compound would require a specific computational study.

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a systematic way to improve upon the Hartree-Fock approximation and can achieve very high accuracy. numberanalytics.com

While computationally more demanding than DFT, ab initio methods are often employed to benchmark the results of less expensive methods or when a very precise description of electron correlation effects is necessary. For a molecule with multiple electronegative atoms and lone pairs like this compound, these higher-level calculations could provide a more accurate description of subtle electronic effects that influence its structure and reactivity. For example, accurate energy differences between conformers can be determined, which is crucial for understanding the molecule's behavior in different environments.

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics

The presence of rotatable single bonds in this compound gives rise to different spatial arrangements of its atoms, known as conformations. The study of the energies of these different conformations and the barriers to their interconversion is known as conformational analysis. wikipedia.org

For 1,2-disubstituted ethanes, the most significant conformations are typically the anti and gauche forms. spoken-tutorial.orgresearchgate.net In the anti conformation, the two substituents are positioned opposite to each other, with a dihedral angle of 180°. In the gauche conformation, the substituents are adjacent, with a dihedral angle of approximately 60°. The relative stability of these conformers is determined by a balance of steric hindrance and electronic interactions. youtube.comyoutube.com

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are powerful tools for exploring the conformational landscape of a molecule. MM methods use a classical force field to calculate the potential energy of a molecule as a function of its geometry, allowing for the rapid calculation of the energies of different conformers and the rotational barriers between them. MD simulations, on the other hand, simulate the movement of atoms over time, providing a dynamic picture of the molecule's conformational flexibility.

For this compound, a conformational analysis would reveal the relative populations of the anti and gauche conformers at a given temperature, which in turn influences its bulk properties.

Table 2: Example of Conformational Energy Data for a 1,2-Disubstituted Ethane

| Conformer | Dihedral Angle (X-C-C-Y) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.0 (Reference) |

| Gauche | 60° | +0.8 |

| Eclipsed | 0° | +4.5 (Transition State) |

Note: This table provides a typical energy profile for a simple 1,2-disubstituted ethane and is for illustrative purposes only.

Predictive Modeling of Spectroscopic Parameters

Computational chemistry can be used to predict various spectroscopic properties of a molecule, which can be invaluable for interpreting experimental spectra or for identifying a compound.

For example, the vibrational frequencies of a molecule can be calculated using DFT. These frequencies correspond to the peaks observed in an infrared (IR) spectrum. By comparing the calculated spectrum with an experimental one, it is possible to assign the observed bands to specific vibrational modes of the molecule. eurjchem.com

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be predicted computationally. These calculations can help in the assignment of complex NMR spectra and in elucidating the three-dimensional structure of a molecule in solution. The accuracy of these predictions has significantly improved with the development of more sophisticated computational methods and basis sets.

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. numberanalytics.com By mapping out the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states. smu.edu The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction.

For a molecule like this compound, computational methods could be used to study a variety of potential reactions, such as elimination or substitution reactions. By calculating the activation energy (the energy difference between the reactants and the transition state), the rate of the reaction can be estimated. Furthermore, the geometry of the transition state provides a detailed picture of how the bonds are breaking and forming during the reaction. This level of detail is often inaccessible through experimental methods alone.

Reactivity and Reaction Mechanisms of 1,2 Dichloro 1,2 Diethoxyethane

Nucleophilic Substitution Reactions Involving 1,2-Dichloro-1,2-diethoxyethane

Nucleophilic substitution is a fundamental reaction class for this compound, where a nucleophile replaces one or both of the chlorine atoms. The specific pathway of these reactions is influenced by the reaction conditions and the structure of the substrate.

The competition between SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) pathways is a key aspect of the reactivity of this compound.

SN1 Pathway : This mechanism involves a stepwise process where the leaving group departs first, forming a carbocation intermediate, which is then attacked by the nucleophile. masterorganicchemistry.com The rate of an SN1 reaction is dependent only on the concentration of the substrate. youtube.comyoutube.com The adjacent ethoxy groups in this compound can stabilize a carbocation intermediate through resonance, potentially favoring an SN1 pathway under appropriate conditions, such as with weak nucleophiles in polar protic solvents. youtube.com

SN2 Pathway : This is a concerted, one-step mechanism where the nucleophile attacks the carbon atom at the same time as the leaving group departs. masterorganicchemistry.com The rate of an SN2 reaction depends on the concentrations of both the substrate and the nucleophile. youtube.com This pathway is favored by strong nucleophiles and is sensitive to steric hindrance around the reaction center. youtube.com For this compound, the accessibility of the carbon-chlorine bond to the incoming nucleophile is a critical factor.

Kinetic studies are essential to experimentally determine the dominant reaction mechanism. The rate law for the reaction can be established by varying the concentrations of the substrate and the nucleophile and observing the effect on the reaction rate.

Table 1: Factors Influencing SN1 vs. SN2 Pathways for this compound

| Factor | Favors SN1 | Favors SN2 |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, RS⁻, N₃⁻) |

| Solvent | Polar Protic (e.g., ethanol, water) | Polar Aprotic (e.g., acetone, DMSO) |

| Substrate Structure | Can stabilize a carbocation | Sterically unhindered |

| Leaving Group | Good leaving group (Cl⁻ is moderate) | Good leaving group |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

The stereochemistry of this compound, which can exist as diastereomers (meso and enantiomeric pairs), plays a crucial role in determining the stereochemical outcome of its substitution reactions.

SN1 Reactions : If the reaction proceeds through a planar carbocation intermediate, the nucleophile can attack from either face, leading to a mixture of stereoisomers (racemization) if the carbon center is chiral. libretexts.org

SN2 Reactions : These reactions are characterized by an inversion of stereochemistry at the reaction center, a phenomenon known as Walden inversion. libretexts.org This is a result of the "backside attack" of the nucleophile. libretexts.org

The specific stereoisomer of this compound used as the starting material will dictate the stereochemistry of the product, depending on the reaction mechanism.

Elimination Reactions Leading to Unsaturated Ethers

In the presence of a base, this compound can undergo elimination reactions to form unsaturated ethers. This typically occurs through an E2 (Elimination Bimolecular) mechanism, where a proton is abstracted by a base, and the leaving group departs simultaneously, forming a double bond. The use of a strong, sterically hindered base can favor elimination over substitution. The product of such a reaction would be a substituted vinyl ether, which is a valuable synthetic intermediate.

Cyclization and Rearrangement Reactions Facilitated by this compound

While less common, this compound can participate in cyclization reactions, particularly when reacted with bifunctional nucleophiles. For example, reaction with a dinucleophile could lead to the formation of a heterocyclic ring system.

Rearrangement reactions are also a possibility, especially if a carbocation is formed as an intermediate (as in an SN1-type process). wiley-vch.de Hydride or alkyl shifts could occur to form a more stable carbocation before the nucleophile attacks. youtube.comyoutube.com

Role in Multi-component Reactions and Cascade Sequences

Multi-component reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials. diva-portal.orgmdpi.com Due to its two electrophilic centers, this compound has the potential to act as a building block in MCRs. It could, for instance, react sequentially with two different nucleophiles in a one-pot synthesis.

A cascade sequence could be initiated by the reaction of this compound. For example, a nucleophilic substitution could be followed by an intramolecular cyclization or rearrangement, leading to the rapid construction of complex molecular architectures.

Applications of 1,2 Dichloro 1,2 Diethoxyethane As a Synthetic Building Block and Reagent

Utilization in the Synthesis of Complex Organic Architectures

The bifunctional nature of 1,2-dichloro-1,2-diethoxyethane makes it a valuable reagent for the assembly of complex organic structures. Its utility stems from its capacity to act as a linchpin, connecting different molecular fragments or introducing specific structural motifs that are precursors to more elaborate designs.

Introduction of Dihaloethyl and Diethoxyethyl Moieties

A primary application of this compound is the introduction of the 1,2-dichloroethyl or 1,2-diethoxyethyl group into various molecules. This is typically achieved through nucleophilic substitution reactions where the chlorine atoms serve as leaving groups. The reactivity of the two chlorine atoms can be differentiated under specific reaction conditions, enabling stepwise substitution and the controlled formation of unsymmetrical products. For instance, reaction with a carbon nucleophile can forge a new carbon-carbon bond, incorporating the diethoxyethane framework, which can be a precursor to other functionalities.

Precursor for the Formation of Vicinal Bifunctional Compounds

This compound is an effective starting material for creating vicinal bifunctional compounds—molecules bearing two functional groups on adjacent carbon atoms. The chlorine atoms are susceptible to displacement by a variety of nucleophiles. This reactivity allows for the synthesis of important structural motifs:

Vicinal Diamines: Reaction with amines can yield 1,2-diamino-1,2-diethoxyethane derivatives, which are valuable ligands and building blocks for pharmaceuticals and materials.

Vicinal Diols: Hydrolysis of the ethoxy groups, often after substitution of the chlorine atoms, can produce vicinal diols, a key functional group in many natural products and synthetic intermediates.

Heterocycles: Intramolecular reactions of derivatives formed from this compound can lead to the formation of various heterocyclic systems, such as piperazines and diazines.

Role in Metal-Catalyzed Transformations

The carbon-chlorine bonds in this compound are suitable for engaging in metal-catalyzed reactions, which are powerful tools for bond formation in modern organic synthesis.

Cross-Coupling Reactions Involving Halo-Diethers

This compound can act as an electrophilic partner in various cross-coupling reactions. While specific examples involving this exact diether are not extensively documented in high-impact literature, the reactivity of similar 1,2-dihaloalkanes is well-established in reactions such as:

Suzuki Coupling: Palladium-catalyzed coupling with organoboron reagents.

Stille Coupling: Palladium-catalyzed coupling with organotin reagents. organic-chemistry.orglibretexts.orgwikipedia.org

Negishi Coupling: Palladium- or nickel-catalyzed coupling with organozinc reagents.

These reactions would theoretically allow for the sequential formation of two new carbon-carbon bonds, providing a route to symmetrically or unsymmetrically substituted 1,2-diethoxyethane (B108276) derivatives. The general transformation for a Stille coupling, for example, involves the reaction of an organostannane with an organic halide catalyzed by a palladium complex. organic-chemistry.orgwikipedia.org

| Cross-Coupling Reaction | Catalyst | Coupling Partner | Bond Formed |

| Suzuki Coupling | Palladium(0) | Organoboron Reagent | C-C |

| Stille Coupling | Palladium(0) | Organotin Reagent | C-C |

| Negishi Coupling | Palladium(0) or Nickel(0) | Organozinc Reagent | C-C |

| Sonogashira Coupling | Palladium(0) and Copper(I) | Terminal Alkyne | C-C (sp) |

Ligand Development for Catalytic Applications

The core structure of 1,2-diethoxyethane can be modified to create novel ligands for transition metal catalysts. By replacing the chlorine atoms with coordinating groups, such as phosphines, amines, or N-heterocyclic carbenes, new bidentate ligands can be synthesized. The stereochemistry of the 1,2-diethoxyethane backbone (meso and d,l isomers) can be used to generate chiral ligands, which are highly valuable for asymmetric catalysis. For example, derivatives like 1,2-bis(4-hydroxyphenyl)ethylenediamine have been used to synthesize platinum(II) complexes for evaluation in specific applications. nih.gov The ethoxy groups themselves can also act as coordinating sites, potentially influencing the electronic properties and stability of the metal-ligand complex.

Reagent in Functional Group Interconversions

Without any research findings on the specific compound , any attempt to generate content for these sections would be purely speculative and would not meet the required standards of scientific accuracy.

Stereochemical Investigations and Chiral Derivatives of 1,2 Dichloro 1,2 Diethoxyethane

Analysis of Diastereomeric and Enantiomeric Forms

The presence of two chiral centers in 1,2-dichloro-1,2-diethoxyethane means that a maximum of four stereoisomers (2^n, where n=2) can exist. These stereoisomers can be classified as enantiomeric pairs and a meso compound.

Enantiomers: These are pairs of stereoisomers that are non-superimposable mirror images of each other. For this compound, the (1R, 2R) and (1S, 2S) isomers constitute an enantiomeric pair. These isomers will have identical physical properties, such as boiling point and solubility in achiral solvents, but will rotate plane-polarized light in equal and opposite directions. oregonstate.edumasterorganicchemistry.com

Diastereomers: These are stereoisomers that are not mirror images of each other. oregonstate.edumasterorganicchemistry.com The relationship between the (1R, 2R) isomer and the (1R, 2S) or (1S, 2R) isomer is diastereomeric. Diastereomers have different physical properties and can be separated by conventional laboratory techniques like distillation or chromatography.

Meso Compound: When the two chiral centers have opposite configurations, such as (1R, 2S) or (1S, 2R), and the substituents on each carbon are identical, the molecule may possess an internal plane of symmetry, rendering it achiral and optically inactive. In the case of this compound, the (1R, 2S) and (1S, 2R) forms are in fact the same achiral compound, known as a meso isomer.

The different stereoisomers of this compound are summarized in the table below.

Table 1: Theoretical Stereoisomers of this compound

| Configuration | Stereochemical Relationship | Optical Activity |

| (1R, 2R) | Enantiomer of (1S, 2S) | Optically Active |

| (1S, 2S) | Enantiomer of (1R, 2R) | Optically Active |

| (1R, 2S) | Meso compound (identical to 1S, 2R) | Optically Inactive |

The analysis and identification of these forms would typically rely on advanced analytical techniques. Chiral gas chromatography (GC), for instance, utilizes a chiral stationary phase to differentially interact with each enantiomer, allowing for their separation and quantification. chromatographyonline.comgcms.cz Spectroscopic methods, while not able to distinguish between enantiomers without a chiral auxiliary, can be used to differentiate between diastereomers due to their distinct physical properties.

Asymmetric Synthesis Methodologies Employing Chiral Auxiliaries or Catalysts

Asymmetric synthesis refers to a set of methods that preferentially produce one stereoisomer of a chiral product over others. While specific research on the asymmetric synthesis of this compound is not extensively documented in publicly available literature, general principles of asymmetric synthesis could be applied.

The goal of such methodologies would be to control the stereochemical outcome of the reaction that forms the C1-C2 bond or the introduction of the chloro and ethoxy groups. This can be achieved through several approaches:

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of the reaction. In a hypothetical synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to direct the addition of substituents to one face of the molecule over the other, thereby creating a preference for one stereoisomer. After the desired stereochemistry is set, the auxiliary is removed.

Chiral Catalysts: A chiral catalyst is a stereoselective catalyst that directs a chemical reaction towards a specific enantiomer. researchgate.net For the synthesis of this compound, a chiral catalyst could be employed in a reaction such as the chlorination or alkoxylation of a suitable alkene precursor. The catalyst would create a chiral environment around the reactants, lowering the activation energy for the formation of one enantiomer over the other.

Chiral Resolution Techniques for this compound Isomers

Chiral resolution is the process of separating a racemic mixture (an equal mixture of enantiomers) into its individual enantiomers. wikipedia.org Since enantiomers have identical physical properties in an achiral environment, specialized techniques are required for their separation. libretexts.org

While specific documented procedures for the resolution of this compound isomers are scarce, several general methods could be employed:

Formation of Diastereomers: This classical method involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent. libretexts.orgaklectures.com This reaction converts the pair of enantiomers into a pair of diastereomers. As diastereomers have different physical properties, they can be separated by standard techniques like fractional crystallization or chromatography. libretexts.org Once separated, the chiral resolving agent can be chemically removed to yield the pure enantiomers of the original compound.

Chiral Chromatography: This is a powerful and widely used technique for the separation of enantiomers. chromatographyonline.com In chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC), a chiral stationary phase (CSP) is used. The enantiomers of the analyte interact differently with the CSP, leading to different retention times and thus separation. youtube.comuni-muenchen.de For a volatile compound like this compound, chiral GC with a cyclodextrin-based column would be a plausible approach. chromatographyonline.com

The selection of a suitable chiral stationary phase or resolving agent would require experimental screening to find the optimal conditions for the separation of the (1R, 2R) and (1S, 2S) enantiomers of this compound.

Emerging Research Frontiers and Outlook for 1,2 Dichloro 1,2 Diethoxyethane Chemistry

Integration into Automated and High-Throughput Synthesis Platforms

The integration of chemical syntheses into automated and high-throughput platforms is a significant trend in modern chemistry, enabling rapid optimization and discovery of new compounds and reactions. sigmaaldrich.comnih.gov These platforms often combine robotic handling of reagents with automated purification and analysis. sigmaaldrich.com However, a review of existing literature yields no specific examples or studies detailing the integration of the synthesis of 1,2-dichloro-1,2-diethoxyethane into such systems. Research on automated synthesis tends to focus on reactions with broad applicability, such as amide couplings, Suzuki couplings, and reductive aminations, or on the synthesis of specific classes of molecules like oligomers or protein degraders. sigmaaldrich.comnih.gov There is no indication that this compound has been a target for these advanced synthesis platforms.

Exploration in Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry investigates the non-covalent interactions that govern molecular recognition and the self-assembly of molecules into larger, organized structures. fiveable.mesupramolecularevans.com A key area within this field is host-guest chemistry, where a 'host' molecule with a specific cavity binds a complementary 'guest' molecule. fiveable.menih.gov Common host molecules include cyclodextrins and calixarenes, which are used in applications ranging from drug delivery to catalysis. fiveable.menih.gov Despite the rich and varied nature of this field, there is no available research that explores the use of this compound as either a host or a guest molecule in supramolecular systems. The potential for this molecule to engage in specific host-guest interactions has not been investigated in the reviewed literature.

Advanced Reaction Engineering for Scalable Synthesis

Advanced reaction engineering focuses on the development of efficient, safe, and economically viable processes for the large-scale production of chemicals. This can involve the use of continuous flow reactors, novel catalyst systems, and process optimization to improve yield and minimize waste. researchgate.net For instance, the synthesis of the related compound 1,1-diethoxyethane has been studied in continuous flow reactors to understand catalyst deactivation and improve conversion rates. researchgate.net However, there are no corresponding studies on the scalable synthesis of this compound. The challenges associated with its synthesis, potentially including the difficult dichlorination of the ethylene (B1197577) glycol core, may have precluded research into its scalable production. sciencemadness.org

Predictive Chemistry for Novel Reactivity Discoveries

Predictive chemistry, often employing computational tools and machine learning models, aims to forecast the outcomes of chemical reactions, discover new reaction pathways, and design molecules with desired properties. nih.gov These approaches are increasingly used to validate retrosynthetic pathways and to discover novel types of reactions. While deep learning models have been developed for reaction prediction, their application is generally broad or focused on well-established reaction classes. There is no evidence in the scientific literature of predictive or computational studies being performed specifically on this compound to discover its potential reactivity or to design novel synthetic routes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.